molecular formula C9H10O2 B054197 Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate CAS No. 116385-75-2

Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate

Cat. No. B054197
M. Wt: 150.17 g/mol
InChI Key: ZKWNQHSKSYRZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate, also known as cinnamyl cyclopentadiene carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate is not fully understood. However, it has been suggested that it may act as a free radical scavenger and inhibit the production of inflammatory cytokines. It has also been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation.

Biochemical And Physiological Effects

Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate has been shown to have anti-inflammatory and anti-cancer properties in vitro. However, its effects in vivo have not been extensively studied. It has been suggested that it may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Advantages And Limitations For Lab Experiments

One advantage of prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate is its ease of synthesis. It can be synthesized using readily available starting materials and simple reaction conditions. However, its low solubility in water and limited stability under acidic conditions may limit its use in certain experiments.

Future Directions

There are several future directions for the study of prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, its potential as a monomer for the synthesis of new polymers with unique properties could be explored.

Synthesis Methods

Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate can be synthesized through a Diels-Alder reaction between cyclopentadiene and Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate acrylate. This reaction is facilitated by the use of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The resulting product is a yellowish liquid with a boiling point of 168-170°C.

Scientific Research Applications

Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate has been studied for its potential applications in various fields. In the field of materials science, it has been used as a monomer for the synthesis of polymers with unique properties such as high thermal stability and optical activity. In the field of organic synthesis, it has been used as a building block for the synthesis of complex organic molecules. In the field of medicinal chemistry, it has been studied for its potential as an anti-inflammatory and anti-cancer agent.

properties

CAS RN

116385-75-2

Product Name

Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H10O2/c1-7(2)11-9(10)8-5-3-4-6-8/h3-5H,1,6H2,2H3

InChI Key

ZKWNQHSKSYRZBG-UHFFFAOYSA-N

SMILES

CC(=C)OC(=O)C1=CC=CC1

Canonical SMILES

CC(=C)OC(=O)C1=CC=CC1

synonyms

1,3-Cyclopentadiene-1-carboxylicacid,2-propenylester(9CI)

Origin of Product

United States

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